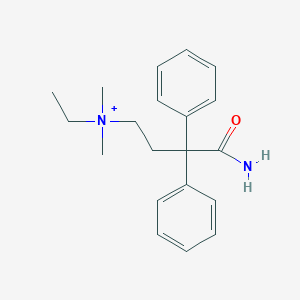
Ambutonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ambutonium bromide is a muscarinic antagonist, which means it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. It is primarily used in the treatment of gastrointestinal disorders, such as ulcers and other related conditions .
Preparation Methods
Ambutonium bromide can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the formation of the quaternary ammonium compound by reacting the corresponding amine with an alkylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
Ambutonium bromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
Ambutonium bromide has several scientific research applications:
Chemistry: It is used as a model compound in studies involving muscarinic antagonists and their interactions with receptors.
Biology: Researchers use this compound bromide to study the effects of muscarinic antagonists on biological systems, particularly in the gastrointestinal tract.
Medicine: It is used in the development of treatments for gastrointestinal disorders and other conditions related to the cholinergic system.
Industry: This compound bromide is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
Ambutonium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This inhibition prevents the activation of these receptors, leading to a decrease in the physiological effects mediated by acetylcholine. The molecular targets of this compound bromide include the muscarinic receptors found in various tissues, such as the gastrointestinal tract .
Comparison with Similar Compounds
Ambutonium bromide is similar to other muscarinic antagonists, such as atropine and scopolamine. it has unique properties that make it particularly effective in treating gastrointestinal disorders. Some similar compounds include:
Atropine: Another muscarinic antagonist used in various medical applications.
Scopolamine: Used to treat motion sickness and postoperative nausea.
Hyoscyamine: Used to treat various gastrointestinal disorders .
This compound bromide’s unique structure and properties make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
14007-49-9 |
|---|---|
Molecular Formula |
C20H27N2O+ |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-ethyl-dimethylazanium |
InChI |
InChI=1S/C20H26N2O/c1-4-22(2,3)16-15-20(19(21)23,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4,15-16H2,1-3H3,(H-,21,23)/p+1 |
InChI Key |
KFZMXOLSYABOSE-UHFFFAOYSA-O |
SMILES |
CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC[N+](C)(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
Synonyms |
N-(3,3-Diphenyl-3-carbamoylpropyl)-N,N-dimethylethanaminium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















